molecular formula C2H4N4S B7722964 4-amino-1,2,4-triazole-3-thiol

4-amino-1,2,4-triazole-3-thiol

Cat. No.: B7722964
M. Wt: 116.15 g/mol
InChI Key: DLLBXBCKFUPBJE-UHFFFAOYSA-N
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Description

4-Amino-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring imparts unique chemical properties to this compound, making it a valuable scaffold for the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the reaction of thiosemicarbazide with formic acid under reflux conditions to yield the desired triazole compound . Another approach includes the reaction of polyfunctionalized triazole with various reagents such as β-dicarbonyl compounds, arylidene malononitriles, and aromatic aldehydes in the presence of ortho-phosphoric acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: It is used in the design of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: The compound exhibits antifungal, antibacterial, and anticancer activities, making it a potential candidate for drug development.

    Industry: It is used in the synthesis of agrochemicals and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-amino-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions, affecting metalloproteins and enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino and a thiol group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research .

Properties

IUPAC Name

4-amino-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLBXBCKFUPBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN=C(N1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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